molecular formula C16H16ClNO2 B095098 p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide CAS No. 19071-58-0

p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide

Cat. No. B095098
CAS RN: 19071-58-0
M. Wt: 289.75 g/mol
InChI Key: RFMBCABMTXUHPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported, which includes the creation of novel compounds containing α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl moieties. These compounds were designed based on commercial insecticides and synthesized using 2-amino-1-(4-substituted) phenyl ethanol as a key intermediate. The structures of the synthesized compounds were confirmed using techniques such as proton nuclear magnetic resonance ((1)H NMR) and elemental analysis or high-resolution mass spectrum (HRMS) .

Molecular Structure Analysis

In a separate study, two polymorphs of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), were prepared and characterized. X-ray powder diffractometry was used to distinguish the different patterns of forms alpha and beta, indicating the presence of distinct molecular structures. The molecular structure analysis was further supported by thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy, both in solution and solid phases .

Chemical Reactions Analysis

The research does not provide explicit details on the chemical reactions involving "p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide" itself. However, the synthesis of related compounds and the characterization of their polymorphs suggest that these benzamide derivatives can undergo phase transitions and exhibit different reactivity profiles based on their molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds were assessed through various bioassays and analytical techniques. The insecticidal activity of the synthesized pyrazole derivatives was tested against a range of pests, revealing that certain compounds exhibited high activity, particularly against cotton bollworm. The selectivity and antifeedant activity of these compounds were also noted. Thermal analysis of the polymorphs of TKS159 provided insights into their stability, with form alpha being thermodynamically more stable than form beta. The IR spectroscopy analyses differentiated the polymorphs based on their absorption bands, which are indicative of their physical and chemical properties .

Safety And Hazards

While specific safety and hazard information for p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is not available, benzamides in general are considered harmful if swallowed and are suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .

properties

IUPAC Name

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMBCABMTXUHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940640
Record name 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide

CAS RN

19071-58-0
Record name Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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